molecular formula C20H16N2O4S2 B2355522 2-(4-quinoxalin-2-ylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 1105240-40-1

2-(4-quinoxalin-2-ylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No. B2355522
CAS RN: 1105240-40-1
M. Wt: 412.48
InChI Key: WHPCZYIWORDIIX-UHFFFAOYSA-N
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Description

2-(4-quinoxalin-2-ylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide, also known as QX-314, is a quaternary lidocaine derivative that has gained much attention in the scientific community for its potential use as a local anesthetic. This compound has a unique mechanism of action that allows it to selectively block pain signals without affecting other sensory and motor functions.

Scientific Research Applications

Structural Aspects and Properties

Research on amide-containing isoquinoline derivatives, closely related to the compound of interest, has explored structural aspects and properties, including salt and inclusion compound formation, fluorescence behavior, and crystal structures. These studies highlight the compound's potential for forming gels with mineral acids, crystalline salts, and host-guest complexes, which exhibit significant fluorescence emission changes upon interaction with various substances. Such properties suggest applications in material science, particularly in the development of fluorescence-based sensors and materials with specific interaction capabilities (Karmakar, Sarma, & Baruah, 2007).

Antimicrobial and Antiprotozoal Activities

Quinoxaline-based compounds have been evaluated for their antimicrobial and antiprotozoal activities. A study on newer quinoxaline-oxadiazole hybrids showed promising antibacterial, antifungal, and anti-Trypanosoma cruzi activities. These findings underscore the potential of quinoxaline derivatives in developing novel antimicrobial and antiprotozoal agents, which could address the rising challenge of drug resistance in various pathogens (Patel et al., 2017).

Anticancer Properties

The investigation into quinoxaline derivatives has extended into anticancer research, with studies demonstrating inhibitory effects on cancer cell viability and proliferation. Specifically, certain quinoxaline compounds have shown activity against HCT-116 and MCF-7 cancer cell lines, highlighting their potential as chemotherapeutic agents. Molecular modeling has suggested these compounds could selectively inhibit enzymes involved in cancer cell proliferation, offering a basis for the development of targeted cancer therapies (El Rayes et al., 2022).

Antitubercular Agents

Quinoxaline derivatives have also been identified as potent inhibitors of Mycobacterium tuberculosis growth, with synthesized compounds exhibiting activity against both drug-susceptible and drug-resistant strains. This research indicates the promise of quinoxaline compounds in tuberculosis treatment, potentially offering new avenues for therapeutic intervention against this global health threat (Pissinate et al., 2016).

properties

IUPAC Name

methyl 5-[(3-methyl-4-oxo-6-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylmethyl]furan-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O4S2/c1-22-18(23)17-14(10-16(28-17)12-6-4-3-5-7-12)21-20(22)27-11-13-8-9-15(26-13)19(24)25-2/h3-10H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHPCZYIWORDIIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C=C(S2)C3=CC=CC=C3)N=C1SCC4=CC=C(O4)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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